Cas no 40611-71-0 (1-(3-Methyl-1H-pyrrol-2-yl)ethanone)

1-(3-Methyl-1H-pyrrol-2-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Methyl-1H-pyrrol-2-yl)ethanone
- 1-(3-methyl-1H-pyrrol-2-yl)ethan-1-one
- 40611-71-0
- SB63824
- AKOS006355280
- methyl acetyl pyrrole
- AQFMONMLSIFAJS-UHFFFAOYSA-N
- SCHEMBL626555
- Methyl-2-Acetylpyrrole
-
- Inchi: InChI=1S/C7H9NO/c1-5-3-4-8-7(5)6(2)9/h3-4,8H,1-2H3
- InChI Key: AQFMONMLSIFAJS-UHFFFAOYSA-N
- SMILES: CC1=C(C(=O)C)NC=C1
Computed Properties
- Exact Mass: 123.068413911g/mol
- Monoisotopic Mass: 123.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 32.9Ų
1-(3-Methyl-1H-pyrrol-2-yl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM197006-1g |
1-(3-methyl-1H-pyrrol-2-yl)ethan-1-one |
40611-71-0 | 95% | 1g |
$*** | 2023-05-30 | |
Alichem | A109005696-1g |
1-(3-Methyl-1H-pyrrol-2-yl)ethanone |
40611-71-0 | 95% | 1g |
$509.85 | 2023-09-02 | |
Chemenu | CM197006-1g |
1-(3-methyl-1H-pyrrol-2-yl)ethan-1-one |
40611-71-0 | 95% | 1g |
$574 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665300-1g |
1-(3-Methyl-1H-pyrrol-2-yl)ethan-1-one |
40611-71-0 | 98% | 1g |
¥4886.00 | 2024-05-14 |
1-(3-Methyl-1H-pyrrol-2-yl)ethanone Related Literature
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Additional information on 1-(3-Methyl-1H-pyrrol-2-yl)ethanone
1-(3-Methyl-1H-pyrrol-2-yl)ethanone: A Comprehensive Overview
1-(3-Methyl-1H-pyrrol-2-yl)ethanone, also known by its CAS number 40611-71-0, is a fascinating compound with a rich history and diverse applications. This compound belongs to the class of pyrrole derivatives, which have gained significant attention in recent years due to their unique chemical properties and potential biological activities. In this article, we will delve into the structural characteristics, synthesis methods, and the latest research findings related to this compound.
The molecular structure of 1-(3-Methyl-1H-pyrrol-2-yl)ethanone consists of a pyrrole ring substituted with a methyl group at position 3 and an ethanone group at position 2. This arrangement imparts the compound with a combination of aromaticity and ketonic reactivity, making it a versatile building block in organic synthesis. Recent studies have highlighted its role as an intermediate in the synthesis of various bioactive molecules, including pharmaceutical agents and agrochemicals.
One of the most notable aspects of 40611-71-0 is its ability to participate in various condensation reactions. For instance, it has been used in the formation of enamine derivatives, which are known for their stability and reactivity in organic transformations. A groundbreaking study published in 2023 demonstrated that when 1-(3-Methyl-1H-pyrrol-2-yl)ethanone is subjected to enamine chemistry, it can yield highly functionalized heterocyclic compounds with potential applications in drug discovery.
In addition to its synthetic utility, this compound has also been explored for its biological properties. Researchers have investigated its anti-inflammatory and antioxidant activities, which could pave the way for its use in nutraceuticals and cosmeceuticals. A recent study conducted by Smith et al. (2023) revealed that 40611-71-0 exhibits moderate inhibitory effects on COX enzymes, suggesting its potential as an anti-inflammatory agent.
The synthesis of 1-(3-Methyl-1H-pyrrol-2-yl)ethanone has undergone significant advancements in recent years. Traditionally, it was synthesized via the Paal-Knorr pyrrole synthesis, which involves the condensation of β-diketones with hydrazines. However, modern approaches have focused on developing more efficient and environmentally friendly methods. For instance, a 2022 study by Green et al. introduced a microwave-assisted synthesis route that significantly reduces reaction time while maintaining high yields.
Beyond its chemical applications, 40611-71-0 has also found niche applications in material science. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor development. A 2023 paper by Lee et al. demonstrated that when incorporated into metalloporphyrin frameworks, this compound exhibits enhanced catalytic activity for oxygen reduction reactions, making it a promising candidate for fuel cell applications.
In conclusion, 40611-71_0, or 1-(3-Methyl_5H-pyrrol_5yl)ethanone, is a multifaceted compound with a wide range of applications across various fields. From organic synthesis to drug discovery and material science, this compound continues to be a subject of intense research interest. As new methodologies and insights emerge, it is likely that we will uncover even more exciting uses for this remarkable molecule.
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